3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide
Description
Properties
IUPAC Name |
3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-12(2)20-18(24)23-9-5-6-13(11-23)10-16-21-17(22-25-16)14-7-3-4-8-15(14)19/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAGQJHZENVREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-N-isopropylpiperidine-1-carboxamide is a novel organic molecule characterized by its unique structural features, including a piperidine ring and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 357.39 g/mol. The presence of the fluorine atom on the phenyl group is believed to enhance the compound's biological interactions and stability.
| Property | Value |
|---|---|
| Molecular Formula | C19H22FN3O3 |
| Molecular Weight | 357.39 g/mol |
| Structure | Chemical Structure |
Anticancer Potential
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds with similar structures have been tested against pancreatic cancer cell lines (PANC-1) and exhibited strong anticancer activity through apoptotic signaling pathways . The ability of these compounds to induce apoptosis in cancer cells positions them as promising candidates for further development in cancer therapeutics.
Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies suggest that the oxadiazole moiety may interact with specific biological targets, potentially influencing cellular signaling pathways involved in proliferation and apoptosis. Further molecular modeling studies are needed to elucidate these interactions comprehensively.
Case Studies
- Antioxidant Activity : Similar oxadiazole compounds have demonstrated antioxidant properties through free radical scavenging assays. For instance, a study involving 5(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole showed significant antioxidant activity in various assays .
- Enzyme Inhibition : The enzyme inhibitory effects of oxadiazole compounds have been studied extensively. Inhibitory effects on enzymes such as cholinesterases and glucosidases were observed, indicating potential applications in managing conditions like diabetes and neurodegenerative diseases .
Safety and Toxicity
While specific safety data for this compound are not available, it is essential to consider the toxicity profiles of similar compounds containing oxadiazole and piperidine structures. These compounds may exhibit varying degrees of toxicity depending on their chemical structure and biological activity. Proper handling precautions should be observed during laboratory work.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s closest analogs are derived from , which details 1,2,4-oxadiazole-based compounds with varied substituents. Key comparisons include:
| Compound ID | Oxadiazole Substituent (3-position) | Piperidine/Amide Substituent | Key Differences |
|---|---|---|---|
| Target | 2-Fluorophenyl | N-isopropyl carboxamide | Reference |
| 46 (Ev2) | 4-Chlorophenethyl | Benzo[d]imidazol-2-one | Chlorine vs. fluorine; imidazolone vs. piperidine carboxamide |
| 47 (Ev2) | 4′-(Trifluoromethyl)-biphenyl | Benzo[d]imidazol-2-one | Bulkier aryl group; trifluoromethyl enhances hydrophobicity |
| 50 (Ev2) | 2-(4-Methylpiperidin-1-yl)pyridinyl | Benzo[d]imidazol-2-one | Pyridine vs. phenyl; methylpiperidine vs. isopropyl |
- Fluorine vs.
- Piperidine Carboxamide vs. Imidazolone : The N-isopropylpiperidine carboxamide in the target may enhance solubility compared to the imidazolone ring in compounds, which could reduce metabolic instability .
Heterocycle Variations
describes 3-(2-chloro-6-fluorophenyl)-5-methyl-N-(1-methyl-4-piperidinyl)-1,2-oxazole-4-carboxamide, which replaces the 1,2,4-oxadiazole with an isoxazole.
Piperidine Modifications
- : The compound N-(2-cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide substitutes the piperidine’s N-isopropyl group with a 2-cyanophenyl. The cyanophenyl introduces hydrogen-bonding capacity but may increase polarity, reducing blood-brain barrier penetration compared to the target’s isopropyl group .
- : Compounds like prot_mol00037 feature pyridinylmethyl or imidazolyl groups on the oxadiazole, highlighting how aromatic substituents influence receptor affinity. The target’s 2-fluorophenyl balances hydrophobicity and electronic effects .
Q & A
Q. Resolving inconsistent crystallographic data for the oxadiazole-piperidine moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
